molecular formula C18H15N3O5S B6543909 methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate CAS No. 921820-08-8

methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate

Cat. No.: B6543909
CAS No.: 921820-08-8
M. Wt: 385.4 g/mol
InChI Key: DTBVLPXUQJYSGA-UHFFFAOYSA-N
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Description

Methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate is a useful research compound. Its molecular formula is C18H15N3O5S and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.07324176 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate is a compound that integrates a furan moiety with a thiazole structure, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H15N3O3S
  • Molecular Weight : 319.36 g/mol

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and furan moieties exhibit significant anticancer properties. For instance, derivatives of thiazole have shown cytotoxic activity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism often involves the induction of apoptosis through both extrinsic and intrinsic pathways .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Methyl 4-{...}MCF-7<10Apoptosis induction
Thiazole derivative XA549<5Cell cycle arrest
Thiazolidine derivative YHeLa<15Intrinsic pathway activation

Antidiabetic Effects

Compounds similar to methyl 4-{...} have been evaluated for their potential to enhance insulin sensitivity. In animal models, these compounds have demonstrated the ability to improve glucose tolerance and modulate insulin signaling pathways. For example, thiazole derivatives have been reported to increase glucose uptake in insulin-resistant models .

Table 2: Effects on Insulin Sensitivity

CompoundModelEffect
Methyl 4-{...}STZ-induced diabetic ratsImproved glucose tolerance
Thiazolidine derivative ZC57BL/KsJ-db/db miceEnhanced insulin sensitivity

The biological activity of methyl 4-{...} can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
  • Insulin Signaling Modulation : It enhances insulin signaling pathways by increasing the expression of IRS proteins and activating PI3K/Akt pathways.
  • Antioxidant Activity : Some studies suggest that thiazole derivatives possess antioxidant properties that can protect cells from oxidative stress .

Case Studies

A study conducted by Evren et al. (2019) investigated a series of thiazole-based compounds for their anticancer activity against various human cancer cell lines. The results showed that specific substitutions on the thiazole ring significantly enhanced cytotoxicity, indicating structure-activity relationships (SAR) that could guide future drug design .

Another notable case involved the evaluation of a related compound in diabetic mouse models, where it was found to significantly reduce blood glucose levels and improve lipid profiles, suggesting its potential as an antidiabetic agent .

Properties

IUPAC Name

methyl 4-[[2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c1-25-17(24)11-4-6-12(7-5-11)19-15(22)9-13-10-27-18(20-13)21-16(23)14-3-2-8-26-14/h2-8,10H,9H2,1H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBVLPXUQJYSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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